1-氯-2-萘甲基二甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

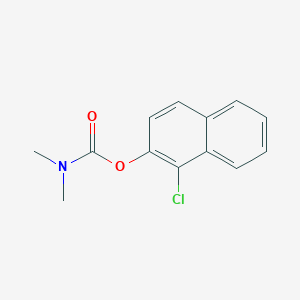

“1-chloro-2-naphthyl dimethylcarbamate” is a compound that is likely to be a derivative of naphthyl dimethylcarbamate . Naphthyl dimethylcarbamate is a compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a Monoisotopic mass of 215.094635 Da .

Molecular Structure Analysis

The molecular structure of “1-chloro-2-naphthyl dimethylcarbamate” is likely to be similar to that of naphthyl dimethylcarbamate, with the addition of a chlorine atom . The molecule contains a total of 30 bond(s), including 18 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 (thio-) carbamate(s) (aromatic) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-chloro-2-naphthyl dimethylcarbamate” are likely to be similar to those of naphthyl dimethylcarbamate. Naphthyl dimethylcarbamate has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 161.1±20.4 °C .

科学研究应用

Catalysis in Cross-Coupling Reactions

1-Chloro-2-naphthyl dimethylcarbamate: is utilized in nickel-catalyzed cross-coupling reactions with silylmagnesium reagents . This process is significant because it allows for the synthesis of trimethylsilyl coupled products without the need for expensive silylboranes. The kinetic studies and radical clock experiments indicate a non-radical transition state, which is crucial for understanding the reaction mechanism and improving the efficiency of these reactions.

Synthesis of Pharmaceuticals

Carbamates like 1-chloro-2-naphthyl dimethylcarbamate are important intermediates in the synthesis of pharmaceuticals . They can be used to modify pharmacokinetic properties or as prodrugs that release the active drug upon metabolism. The carbamoylation process is a key step in creating a variety of medicinal compounds.

Agrochemical Manufacturing

In the agrochemical industry, carbamates serve as precursors for the synthesis of pesticides and herbicides . The specific structure of 1-chloro-2-naphthyl dimethylcarbamate could be exploited to develop new compounds with targeted action against pests and weeds, contributing to more efficient crop protection strategies.

Material Science Applications

The introduction of carbamate groups into materials can alter their physical properties, such as thermal stability and solubility . 1-Chloro-2-naphthyl dimethylcarbamate could be used to synthesize polymers or coatings with unique characteristics suitable for specialized applications.

Protecting Groups in Organic Synthesis

Carbamates are commonly used as protecting groups for amines in organic synthesis . 1-Chloro-2-naphthyl dimethylcarbamate , in particular, could provide steric hindrance and electronic effects that are beneficial for selective reactions in complex organic molecules.

Green Chemistry

The use of 1-chloro-2-naphthyl dimethylcarbamate aligns with the principles of green chemistry, as it offers a non-phosgene route to N-alkyl carbamate synthesis . This is environmentally friendly and reduces the reliance on hazardous materials, making chemical processes safer and more sustainable.

属性

IUPAC Name |

(1-chloronaphthalen-2-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYSNGDPYWXNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-naphthyl dimethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)